Méglumine d'iothalamate

Vue d'ensemble

Description

Iothalamate meglumine is an iodinated contrast agent used primarily in medical imaging to enhance the visibility of internal structures in radiographic procedures. It is commonly used in procedures such as excretory urography, cerebral angiography, peripheral arteriography, venography, arthrography, and computed tomographic scans .

Applications De Recherche Scientifique

Iothalamate meglumine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a diagnostic contrast agent to enhance the visibility of internal structures in radiographic imaging . It is also used in research studies to measure glomerular filtration rate (GFR) in patients with kidney disease . In chemistry, iothalamate meglumine is used as a reagent in various analytical techniques, including liquid chromatography and mass spectrometry .

Mécanisme D'action

Target of Action

Iothalamate Meglumine is an iodinated contrast agent . It doesn’t have a specific biological target, but rather its function relies on its physical and chemical properties. The iodine atoms in the compound absorb X-rays more effectively than the surrounding tissues, making it useful in various medical imaging procedures .

Mode of Action

As an iodinated contrast agent, Iothalamate Meglumine operates on a fairly straightforward mechanism. When administered into the body, the iodine atoms in the compound absorb X-rays more effectively than the surrounding tissues . This differential absorption of X-rays allows for the clear visualization of structures within the body during imaging procedures .

Biochemical Pathways

Iothalamate Meglumine doesn’t directly interact with biochemical pathways. Its primary function is to enhance the contrast in imaging procedures, allowing for better visualization of body structures . Therefore, it doesn’t affect or interact with any specific biochemical pathways.

Pharmacokinetics

Following intravascular injection, Iothalamate Meglumine is rapidly transported through the circulatory system to the kidneys and is excreted unchanged in the urine by glomerular filtration . The pharmacokinetics of intravascularly administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slower beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives of Iothalamate Meglumine were approximately 10 and 90 minutes, respectively . Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection .

Result of Action

The primary result of Iothalamate Meglumine administration is the enhancement of radiographic images. It allows for clear visualization of various structures within the body during imaging procedures, such as angiography, arthrography, and computed tomographic scans . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of Iothalamate Meglumine is influenced by the patient’s renal function. In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods . Additionally, in patients with severe renal impairment, the excretion of this contrast medium through the gallbladder and into the small intestine sharply increases . Therefore, the patient’s renal function and overall health status can significantly influence the action, efficacy, and stability of Iothalamate Meglumine.

Analyse Biochimique

Biochemical Properties

Iothalamate meglumine plays a crucial role in biochemical reactions as a diagnostic contrast agent. It interacts with various enzymes, proteins, and other biomolecules to enhance imaging quality. The compound is known to bind poorly to serum albumin, which facilitates its rapid excretion through the kidneys . This interaction is essential for its function as it allows for clear visualization of the urinary tract and other structures during imaging procedures.

Cellular Effects

Iothalamate meglumine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. The compound’s presence in the bloodstream can lead to changes in cellular metabolism, particularly in kidney cells where it is filtered and excreted . These effects are crucial for its role in diagnostic imaging, as they help create clear and detailed images of internal structures.

Molecular Mechanism

The molecular mechanism of iothalamate meglumine involves its interaction with biomolecules at the cellular level. The compound binds to iodine atoms, which enhances its radiopacity and allows it to be detected by imaging equipment . This binding interaction is critical for its function as a contrast agent, as it increases the visibility of internal structures during imaging procedures. Additionally, iothalamate meglumine may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iothalamate meglumine can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that iothalamate meglumine can have lasting effects on cellular function, particularly in kidney cells where it is filtered and excreted . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of iothalamate meglumine vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective as a contrast agent. At higher doses, it can cause toxic or adverse effects, including kidney damage and other systemic issues . These dosage effects are critical for determining the safe and effective use of iothalamate meglumine in medical imaging procedures.

Metabolic Pathways

Iothalamate meglumine is involved in several metabolic pathways, primarily related to its excretion through the kidneys. The compound interacts with enzymes and cofactors involved in renal filtration, which facilitates its rapid clearance from the body . This interaction is essential for its function as a contrast agent, as it allows for clear and detailed imaging of the urinary tract and other structures.

Transport and Distribution

The transport and distribution of iothalamate meglumine within cells and tissues are crucial for its function as a contrast agent. The compound is rapidly transported through the circulatory system to the kidneys, where it is filtered and excreted . This rapid transport and distribution are essential for its effectiveness in enhancing the visibility of internal structures during imaging procedures.

Subcellular Localization

Iothalamate meglumine’s subcellular localization is primarily within the renal cells, where it is filtered and excreted. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is critical for its function as a contrast agent, as it allows for clear and detailed imaging of the urinary tract and other structures.

Méthodes De Préparation

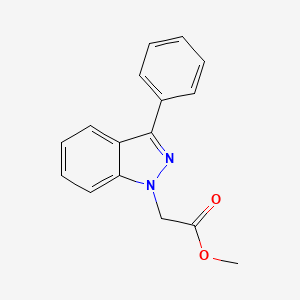

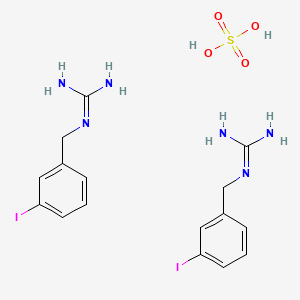

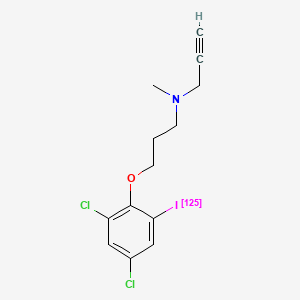

Synthetic Routes and Reaction Conditions: Iothalamate meglumine is synthesized from iothalamic acid, which is an iodine-containing organic anion. The synthesis involves the reaction of iothalamic acid with meglumine (N-methylglucamine) under controlled conditions . The reaction typically requires the use of sodium hydroxide as a catalyst and is carried out in an aqueous medium to ensure complete dissolution and reaction of the components .

Industrial Production Methods: Industrial production of iothalamate meglumine involves the preparation of a sterile solution of iothalamic acid in water for injection. This solution is prepared with the aid of meglumine and sodium hydroxide, and it may contain small amounts of suitable buffers and stabilizers such as Edetate Calcium Disodium or Edetate Disodium . The final product is preserved in single-dose containers, preferably of Type I glass, and protected from light to maintain its stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Iothalamate meglumine undergoes various chemical reactions, including substitution and complexation reactions. These reactions are essential for its function as a contrast agent in medical imaging .

Common Reagents and Conditions: Common reagents used in the reactions involving iothalamate meglumine include sodium hydroxide, hydrochloric acid, and various stabilizers such as Edetate Calcium Disodium . The reactions are typically carried out under controlled pH conditions to ensure the stability of the compound .

Major Products Formed: The major product formed from the reaction of iothalamic acid with meglumine is iothalamate meglumine itself. This compound is characterized by its high iodine content, which is crucial for its function as a radiopaque agent .

Comparaison Avec Des Composés Similaires

Iothalamate meglumine is similar to other iodinated contrast agents such as iohexol, iodamide, ioxithalamate, and ioglicate . it is unique in its specific molecular structure and its ability to provide high radiographic density with minimal side effects . Other similar compounds include diatrizoate and iopamidol, which are also used as contrast agents in medical imaging .

List of Similar Compounds:- Iohexol

- Iodamide

- Ioxithalamate

- Ioglicate

- Diatrizoate

- Iopamidol

Propriétés

IUPAC Name |

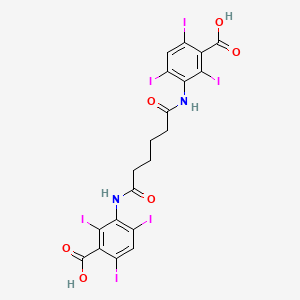

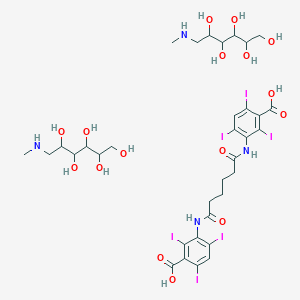

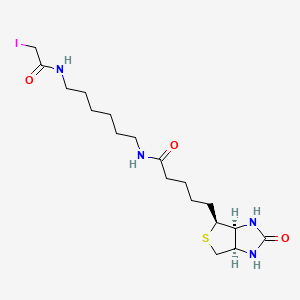

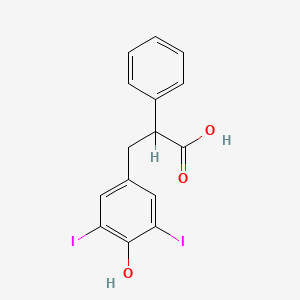

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHUSFYMPUDOEL-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926949 | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13087-53-1 | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothalamate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTHALAMATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Iothalamate Meglumine is a radiographic contrast agent. It works by temporarily increasing the radiodensity of the target area, allowing for clearer visualization on X-ray or computed tomography (CT) scans. [, ] Essentially, it blocks X-rays as they pass through the body, creating contrast between structures with and without the agent. [] The degree of opacity observed is directly proportional to the amount of Iothalamate Meglumine in the X-ray beam. []

A: Iothalamate Meglumine is the meglumine salt of iothalamic acid. [] It is an organic iodine compound with three iodine atoms attached to a benzene ring.

A: The molecular formula of Iothalamate Meglumine is C18H26I3N2O9. Its molecular weight is 777.11 g/mol. [, ]

A: Yes, a study utilized proton nuclear magnetic resonance (PMR) spectroscopy to identify and assay Iothalamate Meglumine in pharmaceutical samples. [] The resonance signals for protons in specific groups, such as CH3-CO-, CH3-N-, and CH3-CO- (from sodium acetate used as an internal standard), were analyzed for quantification. []

A: Research indicates that increasing the concentration of Iothalamate Meglumine, specifically iohexol, significantly increases its CT number, consequently enhancing its visibility. [] Volumetric ratios ranging from 1:1000 to 1:1 resulted in CT numbers from 20 HU to over 3000 HU. []

ANone: Iothalamate Meglumine's primary function is as a contrast agent. Its mechanism of action does not involve catalytic properties. Therefore, there are no related applications in this regard.

ANone: The provided research papers do not offer specific details regarding the application of computational chemistry and modeling techniques for Iothalamate Meglumine.

A: Iothalamate Meglumine is formulated as an injection solution, often with stabilizers and buffers for optimal pH and stability. [, ] The provided research papers do not detail specific stability studies under various conditions.

A: Iothalamate Meglumine is primarily excreted unchanged in the urine. [] The degree of opacity produced by the contrast agent depends on its distribution and elimination. []

A: Animal models, including rabbits and guinea pigs, have been utilized to investigate the potential inflammatory effects of Iothalamate Meglumine on various tissues, such as the fallopian tubes and peritoneal surfaces. [, , ]

ANone: The concept of resistance does not apply to Iothalamate Meglumine's mechanism of action as a contrast agent.

A: While generally considered safe for diagnostic procedures, Iothalamate Meglumine, similar to other iodinated contrast media, may cause adverse reactions ranging from mild discomfort to severe complications. [, ]

A: In rare instances, Iothalamate Meglumine administration can lead to life-threatening conditions such as severe hypotension, cardiac arrhythmias, pulmonary edema, laryngeal edema, and convulsions. [, ]

A: Studies in rabbits identified EEG suppression and increased blood-brain barrier permeability following intracarotid injection of Iothalamate Meglumine. [] These findings suggest potential neurotoxic effects, although the exact mechanisms require further investigation. [, ]

ANone: As a contrast agent, Iothalamate Meglumine is not designed for targeted drug delivery. Its distribution is largely determined by its physicochemical properties and the route of administration.

ANone: The available research primarily focuses on Iothalamate Meglumine's application as a contrast agent and does not explore its role in biomarker discovery or diagnostics.

A: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Iothalamate Meglumine levels in various matrices. [] This method offers high sensitivity and selectivity for accurate measurement. []

ANone: The provided research papers do not address the environmental impact or degradation of Iothalamate Meglumine.

ANone: Specific details regarding the validation of analytical methods used to quantify Iothalamate Meglumine are not provided in the research papers.

A: As a pharmaceutical product, Iothalamate Meglumine is subject to stringent quality control measures throughout its lifecycle, from development and manufacturing to distribution, to ensure its consistency, safety, and efficacy. [, ]

A: Yes, Iothalamate Meglumine can trigger hypersensitivity reactions, although these are relatively rare. [] These reactions are typically mediated by the immune system and can range in severity from mild skin rashes to life-threatening anaphylaxis. [, ]

A: While the exact mechanisms are complex, they are thought to involve the recognition of Iothalamate Meglumine as a foreign substance by the immune system, leading to the activation of mast cells and the release of histamine and other inflammatory mediators. []

ANone: The provided research does not specifically investigate Iothalamate Meglumine's interactions with drug transporters.

ANone: The research papers do not provide information regarding Iothalamate Meglumine's potential to induce or inhibit drug-metabolizing enzymes.

A: Yes, several other contrast agents are available, including both ionic and non-ionic compounds. [, , , , ]

A: Common alternatives include Iopamidol, Iohexol, Ioxilan, and Metrizamide. [, , , , ] The choice of contrast agent often depends on factors like the specific diagnostic procedure, the patient's medical history, and the potential risk of adverse reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.